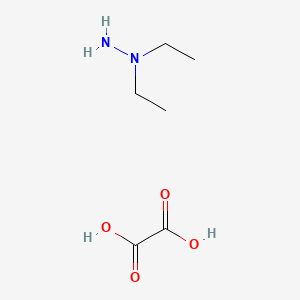

1,1-Diethylhydrazine oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

161158-01-6 |

|---|---|

Molecular Formula |

C6H14N2O4 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

1,1-diethylhydrazine;oxalic acid |

InChI |

InChI=1S/C4H12N2.C2H2O4/c1-3-6(5)4-2;3-1(4)2(5)6/h3-5H2,1-2H3;(H,3,4)(H,5,6) |

InChI Key |

ANHILGPTOQNVOD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)N.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 1,1 Diethylhydrazine Oxalate

Precursor Synthesis and Purification Strategies for 1,1-Diethylhydrazine (B1346890)

1,1-Diethylhydrazine is a substituted hydrazine (B178648) derivative that can be synthesized through various chemical routes. The choice of synthetic pathway often depends on factors such as the availability of starting materials, desired yield, and scalability of the process.

Reductive Alkylation Approaches for Hydrazine Derivatization

Reductive alkylation is a common and effective method for the synthesis of N-alkylated hydrazine derivatives. organic-chemistry.org This approach typically involves the reaction of a hydrazine with a carbonyl compound (an aldehyde or ketone) to form a hydrazone intermediate, which is then reduced to the corresponding substituted hydrazine. For the synthesis of 1,1-diethylhydrazine, this would involve the reaction of hydrazine with an appropriate ethylating agent.

A general challenge in the direct alkylation of hydrazine is the potential for overalkylation, leading to a mixture of mono-, di-, tri-, and even tetra-substituted products. The distribution of these products is influenced by the nature of the alkylating agent and the reaction conditions. For instance, primary alkyl chlorides tend to produce trialkyl derivatives, while secondary alkyl chlorides yield dialkylhydrazines. dtic.mil

To achieve selective synthesis of 1,1-disubstituted hydrazines, specific strategies have been developed. One such method involves the direct reductive alkylation of hydrazine derivatives with α-picoline-borane, which has been shown to be efficient for producing various N-alkylhydrazine derivatives in a one-pot manner. organic-chemistry.org Another approach utilizes a Lewis base-promoted direct reductive hydrazination, enabling the synthesis of 1,1-disubstituted hydrazines in very good yields from various ketones and aldehydes. organic-chemistry.org

Enzymatic methods using imine reductases (IREDs) have also emerged as a promising avenue for reductive aminations, including the synthesis of substituted hydrazines from carbonyls and hydrazines. nih.gov These biocatalytic methods can offer high selectivity and operate under mild conditions. nih.gov

Table 1: Comparison of Reductive Alkylation Approaches for Hydrazine Derivatives

| Method | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Direct Reductive Alkylation | α-picoline-borane | One-pot synthesis of N-alkylhydrazine derivatives. | organic-chemistry.org |

| Lewis Base Promoted Reductive Hydrazination | Hexamethylphosphoramide (HMPA), N,N-dimethylacetamide (DMAc) | Straightforward and facile synthesis of 1,1-disubstituted hydrazines with very good yields. | organic-chemistry.org |

| Enzymatic Reductive Hydrazination | Imine Reductases (IREDs) | Catalyzes reductive amination of carbonyls with hydrazines to form substituted acyclic and cyclic N-alkylhydrazines. | nih.gov |

Alternative Synthetic Pathways for 1,1-Diethylhydrazine

Beyond reductive alkylation, other synthetic routes to 1,1-disubstituted hydrazines have been explored. One notable method is the Hofmann rearrangement of 1,1-dimethylurea (B72202) to produce unsymmetrical dimethylhydrazine (UDMH). dtic.milgoogle.com This process involves reacting the urea (B33335) derivative with a hypochlorite (B82951) salt to form an N-chloro intermediate, which then undergoes rearrangement to the desired hydrazine. google.com A similar principle could be applied to the synthesis of 1,1-diethylhydrazine starting from 1,1-diethylurea.

Another approach involves the formation and use of a nitrogen dianion for selective hydrazine alkylation. organic-chemistry.org This method allows for precise control over the substitution pattern by selectively alkylating either nitrogen atom, thereby minimizing byproducts. organic-chemistry.org

Advanced Purification Methodologies for Hydrazine Intermediates

The purification of hydrazine derivatives is crucial to obtain a high-purity final product. Hydrazine and its derivatives can be contaminated with various by-products from the synthesis process, including other alkylated hydrazines, hydrazones, and azines. google.comgoogle.com

Distillation is a common technique for purifying liquid hydrazine derivatives. For instance, unsymmetrical dimethylhydrazine can be recovered by distillation. google.com However, care must be taken as some hydrazines can decompose at elevated temperatures, especially in the presence of impurities that can catalyze decomposition. orgsyn.org

For solid hydrazine derivatives or their salts, recrystallization is a powerful purification method. orgsyn.orgcambridge.org The choice of solvent is critical for effective purification. For example, phenylhydrazine (B124118) hydrochloride can be purified by crystallization from water. orgsyn.org Sometimes, a mixture of solvents is employed to achieve the desired solubility profile for crystallization. researchgate.net

Chromatographic techniques can also be employed for purification, although the basic nature of hydrazines can sometimes lead to decomposition on silica (B1680970) gel. reddit.com In such cases, doping the solvent with a small amount of a tertiary base like triethylamine (B128534) can be beneficial. reddit.com

Furthermore, treatment with solid absorbent materials can be used to purify aqueous solutions of hydrazine hydrate (B1144303). google.comgoogle.com These absorbents are typically microporous particles that can remove impurities without reacting with the hydrazine. google.com

Salt Formation Reaction Engineering for Oxalate (B1200264) Derivatives

Once 1,1-diethylhydrazine has been synthesized and purified, the next step is the formation of its oxalate salt. This is typically achieved by reacting the hydrazine with oxalic acid. ontosight.ai The engineering of this salt formation reaction is critical for controlling the stoichiometry, yield, and crystalline properties of the final product.

Stoichiometric Ratio Investigations in Oxalate Salt Formation

The reaction between a hydrazine and a dicarboxylic acid like oxalic acid can potentially form different salts depending on the stoichiometric ratio of the reactants. Hydrazine, being a diacidic base, can form both monoprotonated (N₂H₅⁺) and diprotonated (N₂H₆²⁺) cations. scielo.org.zaresearchgate.net Oxalic acid can form both the hydrogenoxalate anion and the oxalate dianion. scielo.org.za

For instance, the reaction of hydrazine hydrate with oxalic acid can yield either the dihydrazinium oxalate or the monohydrazinium oxalate depending on the molar ratio and reaction conditions. scielo.org.zaajol.info Dihydrazinium oxalate is formed when a 2:1 mole ratio of hydrazine hydrate to oxalic acid is used under ice-cold conditions. scielo.org.zaajol.info If the reaction is carried out at temperatures above 25 °C, the monohydrazinium salt is favored. scielo.org.zaajol.info This indicates that precise control of the stoichiometric ratio and temperature is essential to obtain the desired oxalate salt of 1,1-diethylhydrazine. A 1:1 molar ratio of 1,1-diethylhydrazine to oxalic acid would be expected to favor the formation of 1,1-diethylhydrazine oxalate. ontosight.ainih.gov

Table 2: Influence of Reactant Ratio on Hydrazinium (B103819) Oxalate Salt Formation

| Hydrazine Hydrate : Oxalic Acid (Mole Ratio) | Reaction Conditions | Product | Reference |

|---|---|---|---|

| 2:1 | Ice-cold | Dihydrazinium oxalate | scielo.org.zaajol.info |

| 1:1 or reaction > 25°C | Ambient or elevated temperature | Monohydrazinium oxalate | scielo.org.zaajol.info |

Solvent System Selection and Optimization for Crystallization

The choice of solvent is a critical parameter in the crystallization of this compound, influencing both the yield and the quality of the crystals. The solid this compound is typically produced by reacting 1,1-diethylhydrazine with a saturated solution of oxalic acid in a suitable solvent. researchgate.net

Absolute ethanol (B145695) is a commonly used solvent for this purpose. researchgate.net The solubility of the resulting salt in the chosen solvent system should be low to ensure high recovery through precipitation. The solubility of hydrazinium salts is dependent on the solvent system, and mixed solvents are sometimes used to optimize crystallization. acs.org

For calcium oxalate, a related oxalate salt, factors such as pH and supersaturation ratio have been shown to significantly influence the crystallization process and the resulting particle size. nih.gov While the specific parameters for this compound may differ, this highlights the importance of controlling these variables during the crystallization process. The use of different solvents or solvent mixtures can affect the supersaturation level and, consequently, the crystal growth and morphology. For instance, the recrystallization of some hydrazones has been successfully achieved using acetonitrile (B52724). researchgate.net

Reaction Condition Tuning for Yield and Purity Enhancement

The synthesis of this compound typically involves the neutralization reaction between 1,1-diethylhydrazine, a liquid base, and oxalic acid, a solid dicarboxylic acid. The optimization of reaction conditions is paramount to maximize the yield and ensure high purity of the final product. Key parameters that are commonly tuned include solvent selection, temperature control, stoichiometry of reactants, and the method of product isolation.

The choice of solvent is critical as it influences the solubility of both the reactants and the product, thereby affecting the reaction rate and the ease of product precipitation. While water can be used as a solvent, the use of organic solvents or aqueous-organic mixtures can be advantageous. For instance, in the synthesis of other oxalate salts like monoalkyl oxalates, co-solvents such as tetrahydrofuran (B95107) (THF) or acetonitrile have been shown to enhance reaction rates. minarjournal.com A similar approach could be beneficial for the synthesis of this compound, potentially leading to faster reaction times and improved crystal formation.

Temperature control is another crucial factor. The reaction between a hydrazine derivative and an acid is typically exothermic. Maintaining a low temperature, often between 0 and 5 °C, is a common practice in the synthesis of similar oxalate salts to control the reaction rate and minimize the formation of impurities. minarjournal.comnih.gov For the synthesis of dihydrazinium oxalate, it has been noted that carrying out the reaction above 25 °C can lead to the formation of the monohydrazinium salt instead, highlighting the sensitivity of the final product to the reaction temperature. organic-chemistry.org

The stoichiometry of the reactants, specifically the molar ratio of 1,1-diethylhydrazine to oxalic acid, directly impacts the composition of the final product. A 1:1 molar ratio is theoretically required for the formation of the oxalate salt. However, slight adjustments to this ratio might be necessary to drive the reaction to completion and maximize the yield, depending on the specific reaction conditions.

Finally, the method of product isolation and purification plays a significant role in the final purity. Cooling the reaction mixture to induce crystallization, followed by filtration, is a standard procedure. The crystals are then typically washed with a cold solvent to remove any unreacted starting materials or soluble impurities. The selection of the washing solvent is critical to ensure that the product is not significantly soluble in it, thus minimizing yield loss.

Table 1: Key Parameters for Optimizing this compound Synthesis

| Parameter | Considerations for Optimization | Potential Impact on Yield and Purity |

|---|---|---|

| Solvent | Solubility of reactants and product; potential for co-solvents (e.g., THF, acetonitrile). | Affects reaction rate, crystal formation, and ease of purification. |

| Temperature | Control of exothermic reaction; typically maintained at low temperatures (0-5 °C). | Prevents side reactions and decomposition, leading to higher purity. |

| Stoichiometry | Molar ratio of 1,1-diethylhydrazine to oxalic acid. | Ensures complete reaction and maximizes product formation. |

| Isolation Method | Crystallization temperature, filtration technique, and choice of washing solvent. | Determines the final purity and minimizes product loss during recovery. |

Large-Scale Synthesis Considerations for Industrial Applications

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges and considerations. These include process scalability, reactor design, and the implementation of sustainable manufacturing practices.

Process Scalability Assessments and Reactor Design

Scaling up the synthesis of this compound requires a thorough assessment of the process to ensure safety, efficiency, and consistency. Key factors to consider include heat management, mixing efficiency, and materials of construction for the reactor.

The exothermic nature of the neutralization reaction necessitates a reactor with efficient heat removal capabilities to maintain the optimal temperature profile. Inadequate heat management on a large scale can lead to localized "hot spots," which may result in product degradation, formation of byproducts, and potential safety hazards. The design of the reactor, therefore, often incorporates features such as cooling jackets, internal cooling coils, and efficient agitation systems.

Mixing is another critical parameter that becomes more challenging on a larger scale. Ensuring homogeneous mixing of the reactants is essential for achieving consistent reaction rates and product quality. The type of agitator, its speed, and the geometry of the reactor all play a crucial role in achieving effective mixing.

The choice of reactor material is also important, especially considering the corrosive nature of the reactants and products. Stainless steel reactors are commonly used in the chemical industry due to their durability and resistance to a wide range of chemicals.

Continuous Flow Synthesis Adaptations

Continuous flow chemistry offers several advantages over traditional batch processing for the large-scale synthesis of chemicals, including improved safety, better process control, and higher efficiency. The adaptation of the synthesis of this compound to a continuous flow process could offer significant benefits.

In a continuous flow setup, reactants are continuously pumped through a series of tubes or microreactors where the reaction takes place. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time. The small reaction volumes within the flow reactor at any given time significantly enhance safety, particularly for exothermic reactions. ucd.ie

The synthesis of other hydrazine derivatives has been successfully demonstrated using continuous flow technology. rsc.orgrsc.org For example, a continuous flow approach for the synthesis of hydrazine derivatives from alcohols showed simplified reaction processes and a reduction in side reactions. rsc.org Similarly, the synthesis of 1,2,3-triazole, a key pharmaceutical intermediate, was revolutionized by shifting to a continuous flow process, which eliminated hazardous intermediates and enhanced process safety. youtube.com These examples suggest that a continuous flow process for this compound could be a viable and advantageous alternative to batch production.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for this compound

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of reactants. | Inherently safer due to small reaction volumes. ucd.ie |

| Process Control | More challenging to control temperature and mixing uniformly. | Precise control over temperature, pressure, and residence time. |

| Efficiency | Can have longer reaction times and potential for lower yields due to side reactions. | Often results in higher yields and purity due to better control. |

| Scalability | Scaling up can be complex and require significant process redesign. | More straightforward to scale up by running the process for longer or using parallel reactors. |

Sustainable Synthesis Practices and Green Chemistry Principles

The application of green chemistry principles to the synthesis of this compound is essential for minimizing its environmental impact and promoting sustainable manufacturing. The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical processes. rsc.orgmdpi.com

Key green chemistry principles applicable to the synthesis of this compound include:

Waste Prevention: Designing the synthesis to minimize the generation of waste products. This can be achieved by optimizing reaction conditions to maximize yield and reduce the formation of byproducts. rsc.org

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. The reaction between 1,1-diethylhydrazine and oxalic acid to form the salt has a high theoretical atom economy.

Use of Safer Solvents and Auxiliaries: Selecting solvents that are less toxic and have a lower environmental impact. Water is an ideal green solvent, and its use should be prioritized. If organic solvents are necessary, greener alternatives should be considered. minarjournal.comnih.gov

Design for Energy Efficiency: Conducting the synthesis at ambient temperature and pressure whenever possible to reduce energy consumption. The exothermic nature of the reaction can potentially be harnessed to reduce external energy input. mdpi.com

Use of Renewable Feedstocks: While not directly applicable to the core reactants of 1,1-diethylhydrazine and oxalic acid, this principle encourages the use of starting materials derived from renewable resources in the broader chemical industry.

By incorporating these principles, the synthesis of this compound can be made more environmentally friendly and economically viable in the long term.

Chemical Reactivity and Mechanistic Investigations of 1,1 Diethylhydrazine Oxalate

Acid-Base Equilibrium and Protonation Dynamics in Solution

The presence of two nitrogen atoms with lone pairs of electrons confers basic properties on 1,1-diethylhydrazine (B1346890), allowing it to accept a proton. The oxalate (B1200264) salt is formed by the reaction of 1,1-diethylhydrazine with oxalic acid. ontosight.ai In solution, an equilibrium exists between the protonated diethylhydrazinium cation and the free base.

Table 1: pKa Value of a Structurally Similar Hydrazinium (B103819) Ion

| Compound | pKa |

| 1,1-Dimethylhydrazinium ion | 7.21 nih.gov |

Note: This value for 1,1-dimethylhydrazinium ion is used as an estimate for the 1,1-diethylhydrazinium ion due to structural similarity.

Spectroscopic techniques are invaluable for elucidating the structure and protonation state of hydrazine (B178648) derivatives. Infrared multiple photon dissociation (IRMPD) action spectroscopy has been employed to study the gas-phase structures of protonated unsymmetrical 1,1-dimethylhydrazine (B165182) (UDMH). rsc.org These studies, combined with theoretical calculations, indicate that protonation occurs at the methylated nitrogen atom. rsc.org It is highly probable that 1,1-diethylhydrazine behaves similarly, with protonation favoring the more sterically accessible and electron-donating diethyl-substituted nitrogen atom.

Spectrophotometric methods can also be utilized for analysis. Hydrazine derivatives can be reacted with derivatizing agents, such as 5-nitro-2-furaldehyde, to form colored products whose absorbance can be measured. researchgate.net The spectral properties of these derivatives are sensitive to the substitution on the hydrazine, allowing for differentiation and quantification. While direct spectroscopic analysis of the protonation state of 1,1-diethylhydrazine oxalate in solution is not detailed in the available literature, techniques like frustrated multiple internal reflection spectroscopy have been used for the detection of related compounds like 1,1-dimethylhydrazine. nih.gov

Redox Chemistry and Electron Transfer Pathways

1,1-Dialkylhydrazines are potent reducing agents and their redox chemistry is a key aspect of their reactivity. noaa.gov The oxidation of these compounds can proceed through various pathways, leading to a range of products.

Electrochemical methods such as chronopotentiometry and controlled potential coulometry are instrumental in determining the oxidation and reduction potentials and elucidating the electron transfer mechanisms of hydrazine derivatives. utexas.edu Studies on the electrooxidation of 1,1-dimethylhydrazine (UDMH) at a platinum electrode have shown that it undergoes an initial two-electron oxidation. utexas.edu An electrochemical cell has been developed for the detection of hydrazine, methylhydrazine, and UDMH in the air, highlighting the electrochemical activity of these compounds. nih.gov

Table 2: Electrochemical Behavior of 1,1-Dimethylhydrazine (UDMH)

| Method | Observation | Inferred Mechanism |

| Chronopotentiometry | Relative transition time indicates a two-electron process. utexas.edu | Initial two-electron oxidation. |

| Coulometry | Overall n-value varies, suggesting complex follow-up reactions. utexas.edu | The initial product is unstable and undergoes further chemical reactions. |

The oxidative degradation of 1,1-dialkylhydrazines can be initiated by various oxidants, including atmospheric oxygen and hydrogen peroxide, and is often influenced by factors such as pH and the presence of metal catalysts. nih.gov The oxidation of UDMH with hydrogen peroxide has been shown to produce a multitude of nitrogen-containing products, indicating complex radical processes. nih.gov High-resolution mass spectrometry has identified hundreds of products, including various heterocyclic compounds. nih.gov

The oxidation of UDMH in aqueous solution can lead to the formation of N-nitrosodimethylamine (NDMA), a carcinogenic compound, particularly at neutral and alkaline pH and in the presence of copper catalysts. nih.gov Other identified degradation products include dimethylamine (B145610), methanol, and formaldehyde (B43269) dimethylhydrazone. nih.gov The initial step in the electrooxidation of UDMH is the formation of 1,1-dimethyldiazene, which is relatively unstable and undergoes further decomposition. utexas.edu

Nucleophilic Reactivity and Derivatization Strategies

The 1,1-diethylhydrazine moiety possesses a terminal nitrogen atom with a lone pair of electrons, rendering it a potent nucleophile. This reactivity allows for a variety of chemical transformations, making it a versatile building block in organic synthesis. ontosight.ai Derivatization strategies primarily target this reactive hydrazine functional group.

The reaction between hydrazines and carbonyl compounds (aldehydes and ketones) is a classic condensation reaction that yields hydrazone derivatives. researchgate.net In the case of 1,1-diethylhydrazine, the nucleophilic nitrogen attacks the electrophilic carbonyl carbon. This is typically followed by the elimination of a water molecule to form a stable C=N double bond, resulting in a 1,1-diethylhydrazone. pressbooks.pub

This reaction is often catalyzed by a small amount of acid, which serves to activate the carbonyl group for nucleophilic attack. researchgate.net The general mechanism involves the initial formation of a hemiaminal intermediate, which then dehydrates to the final hydrazone product. uchile.cllookchem.com The reaction is widely used for the synthesis of a diverse range of hydrazone compounds and for the derivatization of carbonyl compounds for analytical purposes. For instance, the related compound 1,1-dimethylhydrazine (UDMH) is derivatized with reagents like 2-nitrobenzaldehyde (B1664092) and 4-nitrobenzaldehyde (B150856) for detection via HPLC-UV, a process that relies on the quantitative formation of the corresponding hydrazone. zldm.ru

| Reactant A (Hydrazine) | Reactant B (Carbonyl) | Product Type | General Reaction |

|---|---|---|---|

| 1,1-Diethylhydrazine | Aldehyde (R-CHO) | Aldehyde 1,1-diethylhydrazone | Et₂NNH₂ + R-CHO → Et₂NN=CHR + H₂O |

| 1,1-Diethylhydrazine | Ketone (R-CO-R') | Ketone 1,1-diethylhydrazone | Et₂NNH₂ + R-CO-R' → Et₂NN=C(R)R' + H₂O |

| 1,1-Dimethylhydrazine | 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde dimethylhydrazone | Me₂NNH₂ + C₇H₅NO₃ → C₉H₁₁N₃O₂ + H₂O |

The nucleophilic character of the terminal nitrogen in 1,1-diethylhydrazine also allows for its functionalization through acylation and alkylation reactions. ontosight.ai

Acylation: This reaction involves treating 1,1-diethylhydrazine with an acylating agent, such as an acyl chloride or anhydride. The nitrogen atom attacks the carbonyl carbon of the acyl group, leading to the formation of an N-acyl-1,1-diethylhydrazine derivative after the elimination of a leaving group (e.g., HCl). This provides a pathway to introduce carbonyl-containing functionalities.

Alkylation: Alkylation occurs when 1,1-diethylhydrazine reacts with an alkyl halide. The nucleophilic nitrogen displaces the halide, forming a new nitrogen-carbon bond and yielding a more substituted hydrazine derivative. Studies on the reactivity of unsymmetrical hydrazines with electrophiles like benzhydrylium ions show that the reaction occurs regioselectively at the more sterically accessible and more basic terminal -NH2 group. researchgate.net This selectivity is crucial for predicting and controlling the outcome of derivatization reactions.

Investigating the kinetics of these reactions provides insight into reaction mechanisms and rates. For hydrazine-based compounds, reaction rates are influenced by factors such as solvent, temperature, and the electronic and steric properties of the reactants. researchgate.netmdpi.com The kinetics of oxalate complexing with metal ions have also been studied, indicating that the oxalate moiety can influence reaction environments. rsc.org

Characterization of the resulting products is essential to confirm their structure and purity. A combination of analytical techniques is typically employed:

High-Performance Liquid Chromatography (HPLC): Used to separate and quantify the products of derivatization reactions, often coupled with a UV detector for analysis. zldm.ru

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the synthesized compounds. High-resolution mass spectrometry is particularly powerful for determining the elemental composition of unknown products, as demonstrated in studies of the oxidation products of 1,1-dimethylhydrazine. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the precise molecular structure of the derivatized products, confirming the location of new functional groups. uchile.cl

Gas Chromatography (GC): Can be used for the analysis of volatile hydrazine derivatives. nih.gov

Thermal Decomposition Studies and Kinetic Parameter Derivation

The thermal stability of this compound is a critical parameter, and its decomposition pathway can be investigated through thermal analysis techniques. Such studies are crucial for understanding the compound's behavior at elevated temperatures.

Thermogravimetric Analysis (TGA) is a fundamental technique used to study thermal decomposition. tainstruments.comebatco.com It measures the change in mass of a sample as a function of temperature or time.

Non-isothermal TGA: The sample is heated at a constant rate, and mass loss is recorded against temperature. This provides a profile of the decomposition process, revealing the temperatures at which significant degradation events occur. For oxalates, such as calcium oxalate, TGA curves typically show distinct mass loss steps corresponding to the loss of water of hydration, followed by decomposition to carbonate and then to the oxide, releasing carbon monoxide and carbon dioxide. h-and-m-analytical.comnetzsch.com A study on the analogous compound 1,1-dimethylhydrazine (UDMH) oxalate showed an endothermic decomposition occurring between 180.4 °C and 217.6 °C. researchgate.netdntb.gov.ua The main gaseous products identified by coupled infrared spectroscopy (TG-IR) were CO₂, H₂O, and NH₃. dntb.gov.ua

Isothermal TGA: The sample is held at a constant temperature, and mass loss is measured over time. This method is useful for studying the kinetics of a specific decomposition step in detail. iaea.org Isothermal analysis can help elucidate complex, multi-step decomposition mechanisms that may not be fully resolved by non-isothermal methods. osti.gov

| Analysis Method | Parameter | Value | Reference |

|---|---|---|---|

| DSC/TGA | Decomposition Temperature Range | 180.4 °C - 217.6 °C | dntb.gov.ua |

| DSC | Maximum Decomposition Temperature | 199.2 °C | dntb.gov.ua |

| TG-IR | Main Decomposition Products | CO₂, H₂O, NH₃ | dntb.gov.ua |

To quantify the kinetics of thermal decomposition, data from non-isothermal TGA or DSC experiments performed at multiple heating rates can be used to derive kinetic parameters, such as the activation energy (Ea). The Kissinger method is a widely used model-free approach for this purpose. nih.govnih.gov

The method relates the heating rate (β) to the peak temperature of decomposition (Tp) from DSC or DTG (Derivative Thermogravimetry) curves. The activation energy is calculated from the slope of the plot of ln(β/Tp²) versus 1/Tp. nih.gov

Analysis of Gaseous and Solid Decomposition Products via Coupled Techniques

The thermal decomposition of hydrazine-based oxalate salts is complex and can be effectively studied using coupled analytical techniques, such as Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR). nih.gov These methods provide real-time identification of evolved gaseous species as the material undergoes controlled heating.

While specific studies on this compound are not prevalent, the decomposition pathway can be inferred from analogous compounds like unsymmetrical dimethylhydrazine (UDMH) oxalate. dntb.gov.uaresearchgate.net The thermal decomposition of UDMH oxalate, studied by TGA-IR, was found to be an endothermic process occurring between 180.4 °C and 217.6 °C. dntb.gov.uaresearchgate.net The primary gaseous products identified were carbon dioxide (CO₂), water (H₂O), and ammonia (B1221849) (NH₃). dntb.gov.uaresearchgate.net

Based on the general behavior of metal oxalates and hydrazinium salts, the decomposition of this compound is expected to proceed in stages. The initial stage likely involves the breakdown of the oxalate anion (C₂O₄²⁻) to produce a mixture of carbon dioxide and carbon monoxide (CO). scielo.brnetzsch.com This is followed or accompanied by the decomposition of the 1,1-diethylhydrazinium cation, which would release a variety of gaseous nitrogenous and hydrocarbon fragments.

The nature of the final solid residue, if any, depends heavily on the atmosphere (inert or oxidative) and the final temperature. Analysis of solid products is typically carried out using methods like X-ray Powder Diffraction (XRPD) to identify crystalline phases. mdpi.com

Table 1: Expected Decomposition Products and Analytical Techniques

| Component | Expected Gaseous Products | Expected Solid Residue | Coupled Analytical Technique |

|---|---|---|---|

| Oxalate Moiety | Carbon Dioxide (CO₂), Carbon Monoxide (CO) | Dependent on conditions (e.g., metal oxides if used in complex synthesis, or carbonaceous residue) | TGA-FTIR, TGA-MS |

| 1,1-Diethylhydrazinium Moiety | Water (H₂O), Ammonia (NH₃), Nitrogen oxides (NOx), various hydrocarbons |

Coordination Chemistry and Metal Complexation Dynamics

Ligand Properties of the Hydrazinium and Oxalate Moieties

The coordination behavior of this compound in the formation of metal complexes is dominated by the versatile nature of the oxalate anion, with the 1,1-diethylhydrazinium cation typically playing a secondary role.

Oxalate Moiety (C₂O₄²⁻): The oxalate anion is a well-established ligand in coordination chemistry. wikipedia.org It most commonly functions as a bidentate chelating ligand, binding to a single metal center through two oxygen atoms to form a stable five-membered MO₂C₂ ring. wikipedia.orgpearson.com Furthermore, the oxalate ion can act as a bridging ligand, linking two or more metal centers. This bridging capability allows for the construction of polynuclear complexes and multi-dimensional coordination polymers. researchgate.netnih.gov The structural diversity of oxalate-based coordination compounds is extensive, as the ligand can adopt numerous coordination modes. nih.gov

Hydrazinium Moiety ((C₂H₅)₂NNH₃⁺): In the salt this compound, the hydrazinium cation's primary role is to balance the charge of the oxalate anion. scielo.org.za It forms a three-dimensional network in the solid state through hydrogen bonding with the oxalate ions. scielo.org.za While the deprotonated parent molecule, 1,1-diethylhydrazine, is a known monodentate ligand that coordinates to metals via its terminal nitrogen atom, the protonated hydrazinium cation is a much weaker ligand. ontosight.ai However, direct coordination of the hydrazinium (N₂H₅⁺) cation to a lanthanide metal center has been observed in some oxalate complexes, confirmed by infrared spectroscopy and single-crystal X-ray diffraction. rsc.org In such cases, it can be considered a coordinated ligand in addition to its charge-balancing role.

Synthetic Strategies for Transition Metal and Lanthanide Complexes

This compound can serve as an excellent source of the oxalate ligand for the synthesis of both transition metal and lanthanide coordination complexes. The general approach involves the reaction of the salt with a soluble metal salt in a suitable solvent. youtube.com

Common Synthetic Methods:

Precipitation/Crystallization: A straightforward method involves mixing aqueous or alcoholic solutions of this compound with a solution of a transition metal or lanthanide salt (e.g., chlorides or nitrates). The often-low solubility of the resulting metal-oxalate complex causes it to precipitate from the solution. youtube.com

Hydrothermal/Solvothermal Synthesis: This technique is widely used for growing high-quality single crystals of coordination polymers. The reaction is carried out in water (hydrothermal) or an organic solvent (solvothermal) in a sealed vessel at elevated temperatures and pressures. rsc.orgresearchgate.net These conditions can facilitate the formation of complex, extended structures like one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. rsc.orgresearchgate.net For example, new hydrazinium lanthanide oxalates have been synthesized via hydrothermal reaction between a lanthanide nitrate, oxalic acid, and a hydrazine solution at 150 °C. rsc.org

In these syntheses, the 1,1-diethylhydrazinium cation may be incorporated into the final structure as a charge-balancing ion or be excluded in favor of other cations present in the reaction mixture. rsc.org

Spectroscopic and Diffraction Methodologies for Coordination Environment Elucidation

A combination of spectroscopic and diffraction techniques is essential to fully characterize the structure and bonding in metal complexes derived from this compound.

Diffraction Methods:

Single-Crystal X-ray Diffraction (SC-XRD): This is the most definitive technique for elucidating the three-dimensional atomic arrangement of a crystalline complex. scielo.org.zarsc.org It provides precise data on bond lengths, bond angles, the coordination number of the metal ion, and the exact coordination mode of the oxalate ligand (chelating vs. bridging). ijcce.ac.ir It can also identify the location of coordinated and uncoordinated hydrazinium ions and water molecules. rsc.org

Powder X-ray Diffraction (PXRD): This method is used to identify the crystalline phases of the bulk material and to confirm phase purity. nih.govepstem.net

Spectroscopic Methods:

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is highly sensitive to the coordination environment of the oxalate ligand. The C=O and C-O stretching frequencies in the IR spectrum shift upon coordination to a metal ion compared to the free oxalate ion. These shifts provide strong evidence of complex formation. nih.gov Furthermore, the N-N stretching frequency can be used to distinguish between coordinated and non-coordinated (charge-compensating) hydrazinium ions. rsc.org

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the synthesized complexes and to characterize their decomposition patterns, such as the loss of water of hydration or the decomposition of the organic ligands. capes.gov.br

Table 2: Methodologies for Structural Elucidation of Metal Complexes

| Methodology | Type | Information Obtained |

|---|---|---|

| Single-Crystal X-ray Diffraction (SC-XRD) | Diffraction | Precise 3D structure, bond lengths/angles, coordination modes, crystal packing. rsc.org |

| Powder X-ray Diffraction (PXRD) | Diffraction | Phase identification and purity of bulk crystalline sample. nih.gov |

| Infrared (IR) & Raman Spectroscopy | Spectroscopy | Confirmation of ligand coordination (shifts in C=O, C-O, M-O bands), identification of functional groups. rsc.orgnih.gov |

| Thermogravimetric Analysis (TGA) | Thermal Analysis | Thermal stability, decomposition temperatures, presence of solvent/water molecules. capes.gov.br |

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the separation and quantification of 1,1-diethylhydrazine (B1346890) and its oxalate (B1200264) salt. The choice of technique is often dictated by the matrix in which the compound is found and the required sensitivity of the analysis.

High-Performance Liquid Chromatography (HPLC) Method Development with UV and Mass Spectrometry Detection

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of 1,1-diethylhydrazine, often requiring derivatization to enhance its detectability by UV-Vis or mass spectrometry (MS) detectors.

For the determination of 1,1-dimethylhydrazine (B165182) (a related compound) in water, a method involving pre-column derivatization with 2-nitrobenzaldehyde (B1664092) (2NBA) or 4-nitrobenzaldehyde (B150856) (4NBA) has been developed. zldm.ru This reaction is facilitated by micellar catalysis using sodium dodecyl sulfate (B86663) (SDS), which allows the derivatization to proceed efficiently at room temperature. zldm.ru The resulting hydrazones can be separated on a C18 column and detected by UV at specific wavelengths (308 nm for the 2NBA derivative and 394 nm for the 4NBA derivative), achieving detection limits in the low µg/L range. zldm.ru Similar methodologies can be adapted for 1,1-diethylhydrazine oxalate, with adjustments to the chromatographic conditions to account for the different alkyl substituent.

A stability-indicating HPLC method with diode-array detection (DAD) has been utilized for a hydrazine (B178648) derivative, which can be applied to this compound. researchgate.net This method employed a C18 end-capped column with a mobile phase of water and acetonitrile (B52724), demonstrating good selectivity and linearity. researchgate.net

For enhanced specificity and sensitivity, HPLC coupled with mass spectrometry (HPLC-MS) is the preferred method. For instance, a highly sensitive method for 1,1-dimethylhydrazine involves pre-column derivatization with phenylglyoxal, followed by HPLC-tandem mass spectrometry (MS/MS) analysis. researchgate.net This approach offers very low detection limits, in the range of ng/L, and high precision. researchgate.net

Table 1: HPLC Method Parameters for Hydrazine Derivatives

| Parameter | Method 1 (UV Detection) zldm.ru | Method 2 (DAD Detection) researchgate.net | Method 3 (MS/MS Detection) researchgate.net |

| Analyte | 1,1-Dimethylhydrazine | Hydrazine Derivative | 1,1-Dimethylhydrazine |

| Derivatizing Agent | 2-NBA or 4-NBA | Not specified | Phenylglyoxal |

| Column | ZORBAX Eclipse Plus C18 | C18 end-capped | Not specified |

| Mobile Phase | Acetonitrile/Ammonia (B1221849) buffer | Water/Acetonitrile | Not specified |

| Detection | UV (308 or 394 nm) | DAD (240 nm) | Tandem Mass Spectrometry |

| Detection Limit | 1.5-3 µg/L | Not specified | 0.010 µg/L |

Gas Chromatography (GC) with Derivatization Strategies and Selective Detection

Gas chromatography (GC) is another powerful technique for the analysis of hydrazines, though it typically requires a derivatization step to improve the volatility and thermal stability of the analytes. mdpi.comnih.gov

A common derivatization strategy for hydrazines involves reaction with an aldehyde or ketone to form the corresponding hydrazone. nih.gov For example, 1,1-dimethylhydrazine can be derivatized with p-chlorobenzaldehyde or pentafluorobenzaldehyde. nih.gov The resulting derivatives are then analyzed by GC with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS). nih.gov

The choice of derivatizing reagent is crucial and depends on the specific hydrazine and the desired analytical outcome. gcms.cz For instance, in the analysis of 1,1-dimethylhydrazine transformation products in aqueous solutions, a method involving accelerated water sample preparation (AWASP) followed by GC-MS has been developed. mdpi.com This method allows for the simultaneous quantification of numerous products with detection limits in the 1–5 μg L−1 range. mdpi.comresearchgate.net

Table 2: GC Derivatization and Detection Methods for Hydrazines nih.gov

| Sample Matrix | Derivatization Method | Analytical Method | Sample Detection Limit |

| Urine | Derivatization with pentafluorobenzaldehyde | GC/NPD | 8 µmol |

| Urine | Derivatization with p-chlorobenzaldehyde | GC/NPD | 0.05 µg/mL |

| Plasma/Liver Tissue | Derivatization with pentafluorobenzaldehyde | GC/MS | ≈20 nmol/mL |

Ion Chromatography (IC) for Hydrazine and Oxalate Speciation

Ion chromatography (IC) is a suitable technique for the direct analysis of ionic species like protonated hydrazines and the oxalate anion. dtic.milmdpi.com

For the determination of hydrazine, monomethylhydrazine, and 1,1-dimethylhydrazine, an IC method with electrochemical detection has been developed. dtic.mil This method utilizes a cation exchange column to separate the protonated hydrazines, which are then detected by their direct oxidation at a gold electrode. dtic.mil This approach is capable of detecting hydrazines at low part-per-billion levels in various environmental matrices. dtic.mil A new IC method has also been developed to monitor hydrazine concentration during the reduction of graphene oxide, demonstrating the technique's utility in reaction monitoring. nih.gov

The oxalate anion can also be quantified using IC with conductivity detection. mdpi.comresearchgate.net To achieve reproducible results in complex matrices like urine, a significant dilution of the sample is often necessary to mitigate interference from other anions, such as sulfate. researchgate.net The detection limit for oxalate can be as low as 0.2 mg/L. thermofisher.com

Table 3: Ion Chromatography Methods for Hydrazine and Oxalate

| Analyte | Column Type | Detection Method | Key Findings | Reference |

| Hydrazine, MMH, UDMH | Cation Exchange | Electrochemical | Detection down to ppb range in environmental samples. | dtic.mil |

| Hydrazine | Cation Exchange | Electrochemical | Successful monitoring of graphene oxide reduction. | nih.gov |

| Oxalate | Anion Exchange | Conductivity | High sulfate concentrations can interfere with oxalate peak. | researchgate.net |

| Oxalate | Anion Exchange | Conductivity | Detection limit of 0.2 mg/L. | thermofisher.com |

Capillary Electrophoresis for Analytical Resolution

Capillary electrophoresis (CE) offers a high-resolution separation technique for ionic species based on their electrophoretic mobility. libretexts.org It is particularly useful for the analysis of small ions and can provide rapid separation times. libretexts.org

Nonaqueous capillary electrophoresis (NACE) with electrochemical detection has been successfully applied to the separation and quantification of hydrazine and its methyl derivatives. nih.gov This method achieved low detection limits (in the ng/mL range) and was demonstrated for the analysis of hydrazines in spiked environmental samples. nih.gov Another CE method, using a modified microdisk platinum electrode, has been developed for the simultaneous detection of hydrazine, methylhydrazine, and isoniazid, showcasing the versatility of CE in analyzing various hydrazine compounds. nih.gov

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides valuable information about the molecular structure and bonding within this compound.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis Methodologies

FTIR spectroscopy is a powerful tool for the qualitative and quantitative analysis of this compound. The FTIR spectrum of a substance reveals characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

The FTIR spectrum of unsymmetrical dimethylhydrazine (UDMH) oxalate shows distinct peaks that can be assigned to specific vibrational modes. researchgate.net For instance, the spectrum of a pure calcium oxalate monohydrate, a related oxalate compound, exhibits strong absorbance bands between 1600-1616 cm⁻¹ and 1302-1314 cm⁻¹, which are attributed to the C=O and C-O stretching vibrations, respectively. researchgate.net The O-H stretching vibrations are observed in the range of 3021-3446 cm⁻¹. researchgate.net Similar characteristic peaks would be expected for this compound, with additional bands corresponding to the vibrations of the diethylamino group.

High-pressure studies on hydrazine using FTIR and Raman spectroscopy have provided insights into its vibrational dynamics and phase transitions, revealing changes in hydrogen bonding under pressure. nih.govacs.org These studies show that the N-H stretching region is particularly sensitive to changes in the molecular environment. acs.orgresearchgate.net

Table 4: Characteristic FTIR Absorption Bands for Oxalate and Hydrazine Compounds

| Wavenumber (cm⁻¹) | Vibrational Assignment | Compound Type | Reference |

| 3446 - 3021 | O-H stretching (symmetric and asymmetric) | Calcium Oxalate Monohydrate | researchgate.net |

| ~3317 | N-H antisymmetric stretching | Hydrazine | acs.org |

| ~3152 | N-H symmetric stretching | Hydrazine | acs.org |

| 1616 - 1600 | C=O stretching | Calcium Oxalate Monohydrate | researchgate.net |

| 1314 - 1302 | C-O stretching | Calcium Oxalate Monohydrate | researchgate.net |

| ~1119 | N-N stretching | Hydrazine | researchgate.net |

Raman Spectroscopic Techniques for Molecular Fingerprinting

Raman spectroscopy is a powerful non-destructive technique used to obtain a unique molecular fingerprint of a compound by probing its vibrational modes. For this compound, the Raman spectrum is expected to be a composite of the vibrations from the 1,1-diethylhydrazinium cation and the oxalate anion.

Detailed research on various natural and synthetic oxalates provides a strong basis for interpreting the spectrum of the oxalate moiety. qut.edu.auwalisongo.ac.id The oxalate anion (C₂O₄²⁻) can exist in different conformations, with the planar structure (D₂h symmetry) and the non-planar structure (D₂d symmetry) being the two limiting forms. walisongo.ac.id In the solid state, interactions with the cation influence the anion's structure. For a planar, centrosymmetric oxalate ion, the rule of mutual exclusion applies, meaning vibrational modes that are Raman active are infrared inactive, and vice versa. qut.edu.au

Key Raman bands characteristic of the oxalate anion are anticipated in the spectrum of this compound. The most intense band is typically the symmetric C-O stretching vibration, which is sensitive to the nature of the cation and generally appears in the 1450-1490 cm⁻¹ region. qut.edu.auqut.edu.au Another significant band is the C-C stretching vibration, expected around 900 cm⁻¹. Additional bands corresponding to O-C-O bending modes are also observed at lower wavenumbers. qut.edu.au The precise positions of these bands for this compound would be influenced by the crystal lattice forces and the interaction with the 1,1-diethylhydrazinium cation.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |

| Symmetric C-O Stretch | 1450 - 1490 | qut.edu.auqut.edu.au |

| C-C Stretch | 880 - 920 | |

| Symmetric O-C-O Bend | 480 - 520 | qut.edu.au |

This table presents the expected Raman shifts for the oxalate moiety in this compound based on data from analogous oxalate compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of a compound in solution and in the solid state.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Connectivity

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra provide fundamental information about the hydrogen and carbon framework of this compound. The compound's salt nature means the spectra will show signals corresponding to the 1,1-diethylhydrazinium cation and the oxalate anion.

For the ¹H NMR spectrum , the ethyl groups of the cation would give rise to two distinct signals: a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons, resulting from spin-spin coupling with each other. The N-H protons would likely appear as a broad signal, with a chemical shift that can be highly dependent on the solvent and concentration.

In the ¹³C NMR spectrum , the 1,1-diethylhydrazinium cation would show two signals for the two non-equivalent carbons of the ethyl groups. The oxalate anion, having two chemically equivalent carbons, is expected to produce a single signal. The chemical shift for the oxalate carbon is typically observed in the downfield region of the spectrum. spectrabase.com

| Moiety | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Diethylhydrazinium | ¹H (-CH₃) | ~1.2 | Triplet |

| Diethylhydrazinium | ¹H (-CH₂) | ~3.0 | Quartet |

| Diethylhydrazinium | ¹H (N-H) | Variable (Broad) | Singlet |

| Diethylhydrazinium | ¹³C (-CH₃) | ~10-15 | - |

| Diethylhydrazinium | ¹³C (-CH₂) | ~45-55 | - |

| Oxalate | ¹³C (C=O) | ~160-170 | - |

This table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, extrapolated from data for similar functional groups and compounds like diethyl oxalate and other hydrazine derivatives. kombyonyx.comchemicalbook.com

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between protons on adjacent carbons. A cross-peak between the methylene quartet and the methyl triplet of the ethyl groups would definitively establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would show a correlation peak between the -CH₃ protons and the methyl carbon, and another between the -CH₂ protons and the methylene carbon, confirming the ¹H and ¹³C assignments for the ethyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is particularly useful for connecting different parts of the molecule. For instance, HMBC could show correlations from the methylene protons of the ethyl groups to the other ethyl carbon, providing further structural confirmation. Importantly, it could also potentially show correlations between the N-H protons of the cation and the carboxyl carbons of the oxalate anion, providing direct evidence of the ionic association in solution. Studies on related hydrazine and hydrazone compounds have demonstrated the power of 2D NMR in elucidating complex structures and tautomeric forms. rsc.org

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides invaluable information about the structure, packing, and dynamics of molecules in the solid phase. For this compound, which is a solid at room temperature, ssNMR techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed. ontosight.airsc.org

This method can distinguish between different crystalline forms (polymorphs) or amorphous states by revealing differences in chemical shifts and peak widths. It provides insight into the precise nature of the ionic interactions between the diethylhydrazinium cation and the oxalate anion within the crystal lattice, which may differ from their association in solution. rsc.org Furthermore, ssNMR can be used to determine internuclear distances and the orientation of different molecular fragments relative to one another.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For a salt like this compound, "soft" ionization techniques are preferred to analyze the intact cation and anion.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Methodologies

Both ESI and APCI are soft ionization techniques that are well-suited for analyzing polar and ionic compounds. nih.govnih.gov When a solution of this compound is introduced into the mass spectrometer, the salt is expected to dissociate.

Electrospray Ionization (ESI): In positive ion mode, ESI would readily detect the 1,1-diethylhydrazinium cation. The primary ion observed would be the protonated 1,1-diethylhydrazine molecule, [C₄H₁₂N₂ + H]⁺. In negative ion mode, the deprotonated oxalic acid, or oxalate radical anion, could be detected. ESI is known for producing intact molecular ions with minimal fragmentation. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is also a soft ionization method that typically generates protonated molecules [M+H]⁺ with very little fragmentation. nih.govnih.gov The analysis of this compound via APCI would be expected to yield a strong signal for the protonated 1,1-diethylhydrazine base in the positive ion mode.

The analysis would confirm the mass of the constituent base (1,1-diethylhydrazine, molecular weight 88.15 g/mol ) and acid (oxalic acid, molecular weight 90.03 g/mol ), thereby verifying the composition of the salt. nih.gov

| Ionization Mode | Expected Ion | Formula | Calculated Mass-to-Charge Ratio (m/z) |

| ESI/APCI Positive | Protonated 1,1-Diethylhydrazine | [C₄H₁₃N₂]⁺ | 89.11 |

| ESI Negative | Deprotonated Oxalic Acid | [C₂HO₄]⁻ | 89.00 |

This table shows the primary ions expected from the mass spectrometry analysis of this compound using soft ionization techniques.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting them and analyzing the resulting pieces. The process involves multiple stages of mass analysis, typically selection of a precursor ion, fragmentation, and analysis of the product ions. This methodology provides a high degree of certainty in structural elucidation. nih.govresearchgate.net

In the analysis of this compound, the compound would first be ionized. Using a soft ionization technique like electrospray ionization (ESI), the intact 1,1-diethylhydrazinium cation ([C₄H₁₂N₂]H⁺) and the oxalate or hydrogen oxalate anion could be observed. For structural confirmation, an MS/MS experiment would be performed.

The 1,1-diethylhydrazinium cation would be selected as the precursor ion and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would provide a fingerprint of its structure. While specific experimental data for this exact compound is not publicly available, the fragmentation can be predicted based on the known behavior of similar hydrazine derivatives. mdpi.comnist.gov The fragmentation of the oxalate anion is well-documented, typically involving the loss of carbon dioxide. researchgate.netnih.gov

Table 1: Predicted MS/MS Fragmentation Data for this compound Components

| Precursor Ion (m/z) | Component | Predicted Product Ions (m/z) | Neutral Loss |

|---|---|---|---|

| 89.1 | 1,1-Diethylhydrazinium Cation | 60.1 | C₂H₅ (Ethyl radical) |

| 74.1 | CH₃ (Methyl radical) |

This table is illustrative and based on the principles of mass spectrometry and data from related compounds. researchgate.netnist.govnih.gov

This detailed fragmentation analysis allows for the unambiguous confirmation of both the cationic and anionic components of the salt, verifying the identity of this compound.

X-ray Diffraction Methodologies for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. rigaku.com By analyzing the pattern of diffracted X-rays, one can deduce detailed information about the crystal lattice, molecular structure, and intermolecular interactions.

Single-crystal X-ray diffraction (SCXRD) provides the most precise and complete structural information. nih.gov This technique requires a high-quality single crystal of the material, which, when irradiated with an X-ray beam, produces a unique diffraction pattern. rigaku.com The analysis of this pattern allows for the determination of the absolute structure of the molecule, including precise bond lengths, bond angles, and the conformation of the 1,1-diethylhydrazinium cation and the oxalate anion.

Furthermore, SCXRD reveals the details of the crystal packing, including intermolecular forces such as hydrogen bonding between the N-H group of the cation and the oxygen atoms of the oxalate anion. journalspress.com While a published crystal structure for this compound is not available, the parameters that would be determined from such an analysis are well-established.

Table 2: Crystallographic Parameters Obtainable from SCXRD Analysis

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). nih.gov |

| Space Group | The specific symmetry group of the crystal. rsc.org |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. journalspress.com |

| Bond Lengths (Å) | The precise distances between bonded atoms. |

| Bond Angles (°) | The angles formed between three connected atoms. |

| Torsion Angles (°) | The dihedral angles describing the conformation of the molecule. |

This comprehensive dataset provides an unambiguous three-dimensional model of the compound at the atomic level. nih.gov

Powder X-ray diffraction (PXRD) is a versatile technique used for the analysis of polycrystalline materials. nih.gov A sample is ground into a fine powder, ensuring that the crystallites are randomly oriented. The resulting diffraction pattern is a characteristic fingerprint of the crystalline phase. nist.gov

PXRD is primarily used for:

Phase Identification: The obtained diffraction pattern can be compared to a database of known patterns to confirm the identity of the synthesized this compound. nih.gov Each crystalline solid has a unique PXRD pattern.

Purity Assessment: The presence of sharp peaks corresponding to other crystalline substances would indicate impurities in the sample.

Polymorphism Studies: Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs of this compound would exhibit distinct PXRD patterns, allowing for their identification and characterization. nih.gov Studying polymorphism is crucial as different crystal forms can have different physical properties.

The data from a PXRD experiment consists of a list of diffraction peaks, defined by their position (2θ angle) and relative intensity.

Table 3: Representative Data from a Powder X-ray Diffraction Pattern

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 21.1 | 4.21 | 60 |

| 25.8 | 3.45 | 75 |

This table is a hypothetical representation of PXRD data to illustrate the format of the results. The values are not from an actual measurement of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the electronic properties of 1,1-diethylhydrazine (B1346890) oxalate (B1200264). This salt is formed from 1,1-diethylhydrazine and oxalic acid. Theoretical studies would typically model the 1,1-diethylhydrazinium cation and the oxalate anion, considering their ionic interaction.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometry and energy of molecules. For 1,1-diethylhydrazine oxalate, DFT calculations would be employed to determine the most stable arrangement of the ions, known as the optimized geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is achieved. Key parameters obtained from such calculations would include bond lengths, bond angles, and dihedral angles for both the 1,1-diethylhydrazinium cation and the oxalate anion.

While specific DFT studies on this compound are not prominent in the literature, research on related oxalate-containing compounds demonstrates the utility of this approach for calculating structural and energetic properties.

Table 1: Hypothetical Data from DFT Geometry Optimization for this compound Note: The following data is illustrative of typical DFT outputs and is not based on actual published research for this specific compound.

| Parameter | Structure Component | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| N-N | 1,1-Diethylhydrazinium | ~1.45 |

| N-C | 1,1-Diethylhydrazinium | ~1.47 |

| C-C (ethyl) | 1,1-Diethylhydrazinium | ~1.54 |

| C-C | Oxalate | ~1.57 |

| C=O | Oxalate | ~1.25 |

| **Bond Angles (°) ** | ||

| C-N-C | 1,1-Diethylhydrazinium | ~112° |

| C-N-N | 1,1-Diethylhydrazinium | ~110° |

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide higher accuracy for properties such as interaction energies and electronic structure. For this compound, these high-level calculations could refine the understanding of the subtle electronic interactions between the hydrazinium (B103819) cation and the oxalate anion. However, published ab initio studies specifically focused on this compound are not readily found in scientific databases. Research on similar systems, such as calcium oxalate, has utilized ab initio molecular dynamics to explore surface interactions.

Conformational Analysis and Potential Energy Surface Mapping

The ethyl groups in the 1,1-diethylhydrazinium cation are flexible and can rotate around the nitrogen-carbon bonds, leading to various spatial arrangements or conformations. Conformational analysis involves mapping the potential energy surface of the molecule to identify the most stable conformers and the energy barriers that separate them. This analysis is crucial for understanding the molecule's dynamic behavior. A comprehensive theoretical study on this compound would involve these calculations, but specific research detailing the conformational landscape of the 1,1-diethylhydrazinium cation is not currently available.

Spectroscopic Property Prediction and Validation

Computational chemistry is an indispensable tool for interpreting and validating experimental spectra. By simulating spectra from first principles, researchers can assign specific spectral features to corresponding molecular motions or electronic transitions.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical methods can predict ¹H and ¹³C NMR chemical shifts and coupling constants. These predictions are highly sensitive to the molecular geometry and electronic environment. Comparing predicted NMR data with experimental spectra helps confirm the proposed structure of this compound. While advanced machine learning and computational models exist for predicting NMR shifts, specific applications of these tools to this compound have not been published.

Table 2: Hypothetical Predicted NMR Chemical Shifts (ppm) for 1,1-Diethylhydrazinium Oxalate Note: This table is for illustrative purposes and does not represent published experimental or computational data.

| Atom | Structure Component | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -CH₂- | 1,1-Diethylhydrazinium | ~3.0 - 3.5 | ~50 - 55 |

| -CH₃ | 1,1-Diethylhydrazinium | ~1.2 - 1.5 | ~10 - 15 |

Simulation of Vibrational (IR, Raman) Spectra for Band Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's chemical bonds. DFT calculations are commonly used to compute the vibrational frequencies and intensities. This information allows for the precise assignment of each band in the experimental IR and Raman spectra to a specific molecular motion, such as N-H stretches, C-H bends, or C=O stretches of the oxalate group. Studies on other oxalate compounds have shown that DFT is a reliable method for interpreting their vibrational spectra. A similar computational analysis would be invaluable for characterizing the vibrational properties of this compound, though such a study is not present in the current body of literature.

Reaction Mechanism Modeling and Kinetic Simulations

Computational modeling and kinetic simulations are powerful tools for elucidating the complex reaction pathways of energetic materials like hydrazine (B178648) derivatives. While specific models for this compound are not prevalent, the methodologies applied to simpler alkylhydrazines can be extrapolated.

The initial step in the decomposition of hydrazine-based fuels is often the scission of the N-N or C-N bonds. acs.org Theoretical studies on monomethylhydrazine (MMH) have employed quantum chemical methods to locate the transition states for these bond-breaking events and to calculate the associated activation energies. For instance, calculations at the CBS-QB3 level of theory have been instrumental in determining the potential energy surface for MMH decomposition. acs.org

For 1,1-Diethylhydrazine, it is anticipated that the N-N bond would be the weakest, and its cleavage would represent a primary decomposition pathway. The presence of two ethyl groups, being bulkier and more electron-donating than methyl groups, would likely influence the N-N bond strength and, consequently, the activation energy for its homolytic cleavage. It is reasonable to hypothesize that the activation energy for N-N bond scission in 1,1-Diethylhydrazine would be comparable to or slightly lower than that in UDMH due to increased steric strain and inductive effects from the ethyl groups.

Furthermore, the oxalate counter-ion in this compound introduces the possibility of proton transfer reactions, which would significantly alter the decomposition mechanism compared to the neat dialkylhydrazine. Theoretical studies on hydrazinium salts, such as hydrazinium nitroformate, have shown that the primary decomposition can involve proton transfer from the hydrazinium cation to the anion, followed by the decomposition of the resulting neutral species. nih.gov A similar initial step could be envisioned for this compound, where a proton is transferred from the diethylhydrazinium cation to the oxalate anion. The activation energy for this process would need to be determined through dedicated transition state searches.

Table 1: Calculated Enthalpies of Formation for Monomethylhydrazine and Related Radicals

| Species | Formula | Enthalpy of Formation (kcal/mol) |

| Monomethylhydrazine | CH₃NHNH₂ | 21.6 |

| CH₃N•NH₂ | 48.5 | |

| CH₃NHN•H | 51.1 | |

| C•H₂NHNH₂ | 62.8 |

This data is for Monomethylhydrazine and is used here as an analogue for 1,1-Diethylhydrazine. acs.org

Reactive molecular dynamics (MD) simulations, utilizing force fields like ReaxFF, have been effectively used to model the decomposition of hydrazine and its derivatives under various conditions. acs.org These simulations can track the formation and evolution of intermediate species and products over time, providing a detailed picture of the reaction network.

For this compound, reactive MD simulations could provide invaluable insights into its decomposition pathways. Such simulations would likely show the initial dissociation of the ionic salt, followed by the decomposition of the 1,1-diethylhydrazine and oxalic acid moieties. Key reactive events would include N-N and C-N bond cleavage in the hydrazine derivative, as well as decarboxylation of the oxalic acid. The simulations could also capture the influence of the bulk environment, including intermolecular interactions and the role of radical species in propagating the decomposition.

Studies on bulk hydrazine have shown that at lower temperatures, the primary decomposition product is ammonia (B1221849) (NH₃), while at higher temperatures, dinitrogen (N₂) and dihydrogen (H₂) are dominant. acs.org A similar temperature dependence might be observed for 1,1-Diethylhydrazine, with the additional formation of ethyl radicals and subsequent products.

The solvent environment can have a profound impact on the thermodynamics and kinetics of chemical reactions. For a salt-like compound such as this compound, solvation effects would be particularly significant, especially in polar solvents.

Theoretical models, such as the Polarizable Continuum Model (PCM), are often used to account for the influence of a solvent on reaction barriers and energetics. nih.gov In the case of the decomposition of hydrazinium nitroformate, PCM calculations have shown that the ionic structure is stabilized in the melt phase due to solvation effects, making it the more favorable form compared to the H-bonded complex observed in the gas phase. nih.gov

For this compound, the degree of dissociation into its constituent ions and the subsequent reaction pathways would be highly dependent on the solvent's polarity. In a polar solvent, the solvated diethylhydrazinium and oxalate ions would be the primary species. The reaction kinetics would then be governed by the interactions of these solvated ions. In a non-polar solvent, the compound would likely exist as an ion pair, and the decomposition mechanism might more closely resemble that of the gas phase. Computational studies incorporating explicit solvent molecules in molecular dynamics simulations or implicit solvent models in quantum chemical calculations would be necessary to accurately predict the behavior of this compound in solution.

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Synthetic Intermediate for Complex Organic Molecules

The bifunctional nature of 1,1-diethylhydrazine (B1346890), with its two nitrogen atoms, makes it a valuable building block in the synthesis of a diverse array of complex organic molecules. The oxalate (B1200264) salt form provides a stable, solid material that can be conveniently handled and used as a reagent in various synthetic protocols. ontosight.ai

The synthesis of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, is a cornerstone of medicinal and materials chemistry. Hydrazine (B178648) derivatives are well-established precursors for a variety of nitrogen-containing heterocycles.

Pyrazoles: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The classical synthesis of pyrazoles involves the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound. nih.govgoogle.com While specific examples detailing the use of 1,1-diethylhydrazine oxalate are not prevalent in readily available literature, the general reaction mechanism suggests its applicability. The reaction of 1,1-diethylhydrazine with a 1,3-diketone would be expected to yield a 1,1-diethyl-substituted pyrazolium (B1228807) salt. The reaction of 1,1-dialkylhydrazines with chlorovinyl ketones has also been reported to produce pyrazole (B372694) derivatives. researchgate.net

Triazoles: Triazoles are five-membered heterocycles with three nitrogen atoms. Their synthesis can be achieved through various methods, including [3+2] cycloaddition reactions. yu.edu.jofrontiersin.org Hydrazine derivatives can serve as a source of two nitrogen atoms in the construction of the triazole ring. Although direct studies employing this compound are not extensively documented, the reactivity of the hydrazine functional group makes it a potential candidate for the synthesis of substituted 1,2,4-triazoles.

| Reactant 1 | Reactant 2 | Heterocyclic Product | Reference |

| Hydrazine | 1,3-Dicarbonyl Compound | Pyrazole | nih.govgoogle.com |

| 1,1-Dialkylhydrazine | Chlorovinyl Ketone | Pyrazole Derivative | researchgate.net |

| Hydrazine Derivative | - | Triazole Derivative | yu.edu.jofrontiersin.org |

The ability of 1,1-diethylhydrazine to act as a bifunctional building block extends to the synthesis of polymers and macrocyclic ligands.

Polymers: The reaction of diamines with dicarboxylic acids is a fundamental method for producing polyamides. youtube.com In principle, 1,1-diethylhydrazine could react with dicarboxylic acids or their derivatives to form polymers containing N-N bonds within the polymer backbone. The oxalate portion of the salt could also potentially participate in polymerization reactions, such as in the formation of polyoxalates, although this is less likely to involve the hydrazine moiety directly. The reactivity of the hydrazine group makes it a candidate for the synthesis of various polymers. ontosight.ai

Macrocyclic Ligands: Macrocyclic ligands are large, cyclic molecules that can encapsulate metal ions, forming stable complexes. whiterose.ac.uk The synthesis of nitrogen-containing macrocycles often involves the condensation of diamines with dialdehydes or other bifunctional electrophiles. 1,1-Diethylhydrazine, with its two nitrogen atoms, can be envisioned as a component in the synthesis of novel macrocyclic structures. These macrocycles could then be used to form complexes with various metal ions.

The versatility of 1,1-diethylhydrazine as a synthetic intermediate suggests its potential use in the production of a range of fine and specialty chemicals. Hydrazine derivatives are known to be used as intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov The introduction of a 1,1-diethylhydrazinyl group can modify the properties of a molecule, potentially leading to new applications.

Use in Catalysis and Reaction Optimization

The coordination chemistry of hydrazine derivatives allows them to function as ligands for transition metal catalysts, influencing their activity and selectivity.

Transition metal complexes are widely used as catalysts in a vast number of chemical transformations. rsc.orgnih.gov The ligands coordinated to the metal center play a crucial role in determining the catalyst's performance. Hydrazine and its derivatives can act as ligands, donating their lone pair of electrons to the metal center. scispace.com

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. Transition metal complexes with hydrazine-derived ligands can be designed to be soluble in the reaction medium. These complexes could find applications in various catalytic processes, such as hydrogenation, hydroformylation, and cross-coupling reactions. The electronic and steric properties of the 1,1-diethylhydrazine ligand would influence the catalytic activity and selectivity of the metal center.